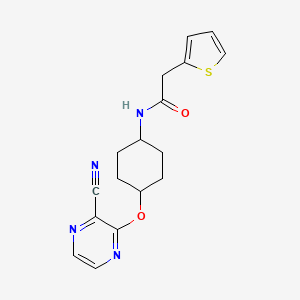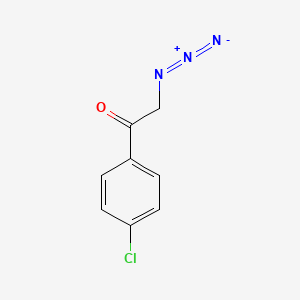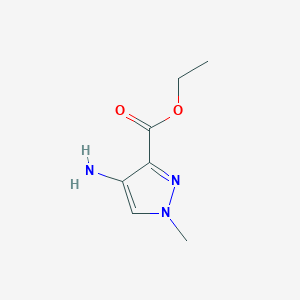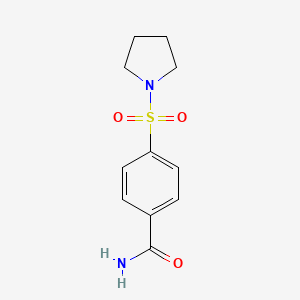
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorocyclohexyl GABA, and it is a GABA (gamma-aminobutyric acid) derivative. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves the enhancement of GABA receptor activity. GABA receptors are responsible for the inhibition of neurotransmitter release in the central nervous system. This compound enhances the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA. Additionally, this compound has also been shown to have anxiolytic effects, which could potentially lead to the development of new drugs for the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate in lab experiments is its potential to enhance GABA receptor activity. This could potentially lead to the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the research and development of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate. One potential direction is the development of new drugs for the treatment of neurological disorders. This compound has shown potential in enhancing GABA receptor activity, which could lead to the development of new drugs for the treatment of epilepsy, anxiety disorders, and other neurological disorders. Another potential direction is the development of new lead compounds for the development of new drugs in the field of medicinal chemistry.
In conclusion, Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Further research and development in this field could lead to significant advancements in the treatment of various diseases and disorders.
合成方法
The synthesis of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,4-difluorocyclohexanone, which is then converted to 4,4-difluorocyclohexylamine. The next step involves the reaction of 4,4-difluorocyclohexylamine with ethyl 3-bromo-3-oxopropanoate to yield Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate.
科学研究应用
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs.
属性
IUPAC Name |
ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDPVDFWEFOMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCC(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)


![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)



![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)
